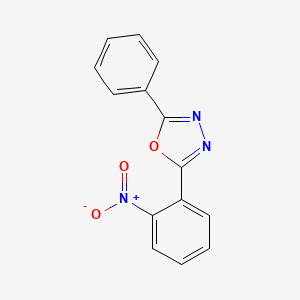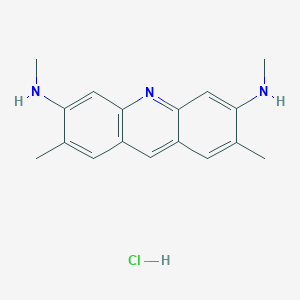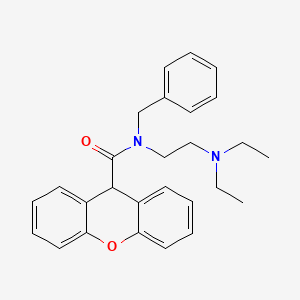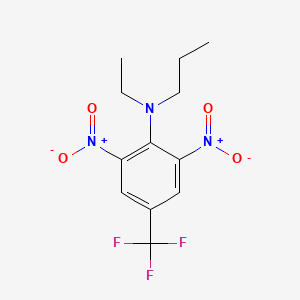
2-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group and a phenyl group attached to the oxadiazole ring
準備方法
The synthesis of 2-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-nitrobenzohydrazide with benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
化学反応の分析
2-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions. For example, nitration, halogenation, and sulfonation can occur under appropriate conditions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include reducing agents (e.g., hydrogen gas, tin(II) chloride), electrophiles (e.g., nitric acid for nitration), and catalysts (e.g., palladium for hydrogenation).
科学的研究の応用
2-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.
Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block for the construction of heterocyclic compounds.
作用機序
The mechanism of action of 2-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole depends on its application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects.
類似化合物との比較
Similar compounds to 2-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole include other oxadiazole derivatives such as 2-(2-Nitrophenyl)-1,3,4-oxadiazole and 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole. These compounds share the oxadiazole core structure but differ in the position and nature of substituents on the phenyl rings. The unique combination of substituents in this compound imparts distinct chemical and physical properties, making it suitable for specific applications in materials science and medicinal chemistry.
References
- From in vitro to in cellulo: structure–activity relationship of (2-nitrophenyl)methanol derivatives
- A brief review of the biological potential of indole derivatives
- Recent investigations into synthesis and pharmacological applications
- 2-Nitrophenyl-beta-D-galactopyranoside, 98+%, Thermo Scientific Chemicals
- 2-(3-NITROPHENYL)ACETIC ACID: Uses, Interactions, Mechanism of Action
- N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents
特性
CAS番号 |
2518-61-8 |
|---|---|
分子式 |
C14H9N3O3 |
分子量 |
267.24 g/mol |
IUPAC名 |
2-(2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H9N3O3/c18-17(19)12-9-5-4-8-11(12)14-16-15-13(20-14)10-6-2-1-3-7-10/h1-9H |
InChIキー |
LIJMRRGETTVLFW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-furanylmethyl-[(1S)-3-methyl-1-(4-methylphenyl)but-3-enyl]ammonium](/img/structure/B14744517.png)

![3-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonyl-2-ethylpentanoic acid](/img/structure/B14744524.png)
![(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B14744529.png)





